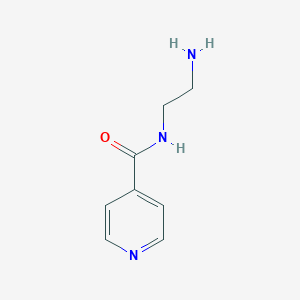

N-(2-Aminoethyl)isonicotinamide

説明

N-(2-Aminoethyl)isonicotinamide is a compound related to the family of nicotinamides, which are derivatives of nicotinic acid (vitamin B3). Nicotinamides and their analogs have been studied for various biological activities, including their effects on the central nervous system (CNS) and potential therapeutic applications in oncology. For instance, isonicotinamide (INAM) has been shown to potentiate the anti-leukemic effects of 2-amino-1,3,4-thiadiazole (ATDA) against transplanted mouse leukemias . However, the specific compound N-(2-Aminoethyl)isonicotinamide is not directly mentioned in the provided papers, so the following analysis will focus on the related compounds and their properties.

Synthesis Analysis

The synthesis of nicotinamide analogs like 6-aminonicotinamide (6-AN) involves the introduction of an amino group into the nicotinamide structure. Although the exact synthesis of N-(2-Aminoethyl)isonicotinamide is not detailed in the provided papers, similar compounds have been synthesized and isolated from tissues of treated animals or synthesized enzymatically using specific enzymes such as pig brain DPNase . The synthesis of these compounds is crucial for studying their biological effects and potential therapeutic applications.

Molecular Structure Analysis

The molecular structure of nicotinamide analogs is characterized by the presence of a pyridine ring, which is a common feature in B vitamins like niacin. The addition of an amino group or other substituents can significantly alter the biological activity of these molecules. For example, 6-AN has been identified as a powerful niacin antagonist, and its nucleotide analogs have been isolated and synthesized . These structural modifications can affect the interaction of the compounds with enzymes and receptors in the body, leading to various pharmacological effects.

Chemical Reactions Analysis

Nicotinamide analogs can participate in various chemical reactions, including the formation of nucleotide analogs. For instance, 6-AN analogs of DPN and TPN have been synthesized and shown to undergo none of the addition reactions that occur with normal pyridine nucleotides . These reactions are important for understanding the mechanism of action of these compounds and their potential interference with metabolic pathways, such as those involving pyridine nucleotides.

Physical and Chemical Properties Analysis

The physical and chemical properties of nicotinamide analogs like 6-AN influence their biological activity and pharmacokinetics. For example, 6-AN has been found to possess CNS depressant activity, affecting spontaneous activity in mice and interacting with other CNS depressants like ethanol and barbiturates . The compound's ability to alter pyridine nucleotide levels in tissues, such as the liver and brain, suggests that it can influence metabolic processes and energy production . These properties are essential for predicting the behavior of these compounds in biological systems and their potential as therapeutic agents.

科学的研究の応用

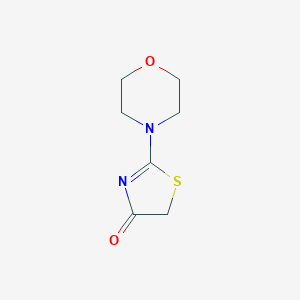

Biomedicine: Peptide Nucleic Acids (PNAs)

- Field : Biomedicine

- Application : PNAs are synthetic nucleic acid mimics where the sugar-phosphate backbone is replaced by a peptide backbone . They have higher affinity and superior sequence selectivity compared to DNA, making them attractive for biological and medical applications .

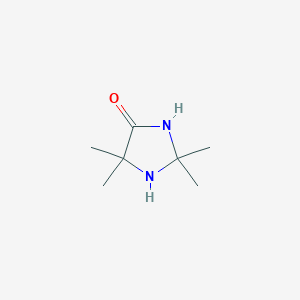

- Method : To improve the antisense and antigene properties of PNAs, many backbone modifications of PNAs have been explored. This includes the introduction of a substituent in the N-(2-aminoethyl)glycine backbone .

- Results : The modifications have resulted in PNAs with improved properties, including higher stability of PNA-DNA duplexes, improved sequence selectivity on hybridization, and resistance to nucleases and proteases .

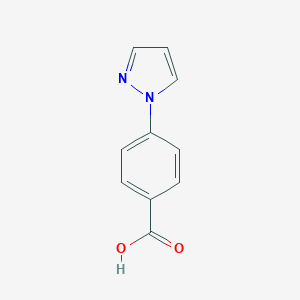

Chemical Synthesis: Isonicotinamide-Based Compounds

- Field : Chemical Synthesis

- Application : Isonicotinamide-based compounds are used in the synthesis of new organic and inorganic materials linked by intermolecular forces .

- Method : The reaction between [Cu (μ-OAc) (μ-Pip) (MeOH)] 2 and isonicotinamide (Isn) in MeOH as solvent yielded two mixture pairs of three compounds .

- Results : The resulting compounds exhibited different structures and supramolecular assemblies, directed mainly by the isonicotinamide ligand .

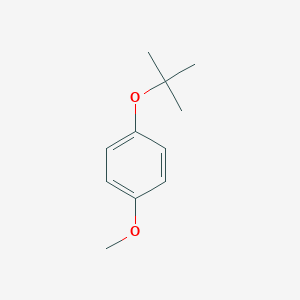

Material Science: Silicone Antifouling Coating

- Field : Material Science

- Application : The compound is used in the development of silicone antifouling coatings and epoxy primers .

- Method : N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane is mechanically mixed with bisphenol A epoxy resin to form silylated epoxy resin. This resin is then uniformly mixed with hydroxy-terminated polydimethylsiloxane and a curing agent and catalyst for coating .

- Results : The resulting coating has good adhesion properties. The shear strength of the matching coating system is 0.37 MPa, and it shows a good tie performance .

Material Science: Nanocellulose Aerogels

- Field : Material Science

- Application : The compound is used in the synthesis of amine-modified spherical nanocellulose aerogels .

- Method : The N-(2-aminoethyl)(3-aminopropyl)methyldimethoxysilane (AEAPMDS)-CNC aerogel is fabricated by freeze-drying or supercritical CO2 drying of spherical CNC hydrogels into which the amine group has been successfully introduced via C–O–Si bonds between CNC and AEAPMDS .

- Results : The as-synthesized AEAPMDS-CNC aerogels could be potentially applied to capture CO2 via covalent bonding .

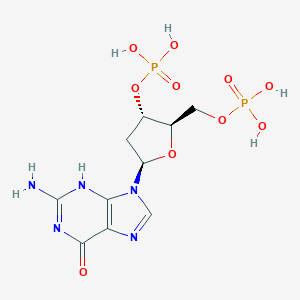

Biomedicine: Oligonucleotides for Therapeutic Applications

- Field : Biomedicine

- Application : Nucleic acids, including deoxyribonucleic acid (DNA) and ribonucleic acid (RNA), possess unique properties such as molecular recognition ability, programmability, and ease of synthesis, making them versatile tools in biosensing and for gene regulation, drug delivery, and targeted therapy .

- Method : Their compatibility with chemical modifications enhances their binding affinity and resistance to degradation, elevating their effectiveness in targeted applications .

- Results : Oligonucleotides (ODNs), short sequences of nucleic acids, have been instrumental in unraveling complex biological mechanisms .

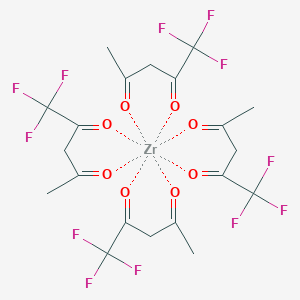

Biomedicine: Hepatotropic Paramagnetic Contrast Agent

- Field : Biomedicine

- Application : The compound is used as a hepatotropic paramagnetic contrast agent (PMCA) for magnetic resonance imaging (MRI) of rat liver .

- Method : The Mn-DTPA-GDOF accumulation dynamics in the liver were monitored on a Toshiba Vantage Titan 1.5 T MRI scanner .

- Results : The contrast index of normal liver was 147 ± 5% and was reached by 20 min .

将来の方向性

特性

IUPAC Name |

N-(2-aminoethyl)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-3-6-11-8(12)7-1-4-10-5-2-7/h1-2,4-5H,3,6,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYBVGGPVHPUBSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50365393 | |

| Record name | N-(2-Aminoethyl)isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)isonicotinamide | |

CAS RN |

17704-88-0 | |

| Record name | N-(2-Aminoethyl)isonicotinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50365393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

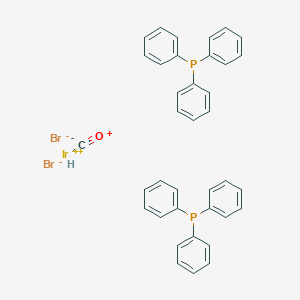

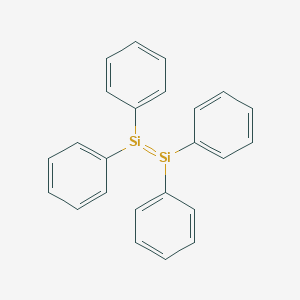

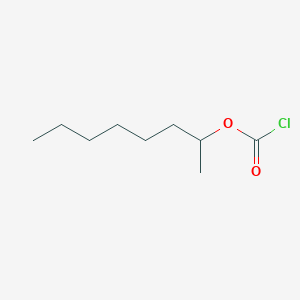

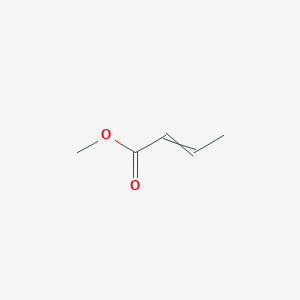

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9,10-Anthracenedione, 1,4-bis[(2-phenylethyl)amino]-](/img/structure/B98907.png)